2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole

Lipophilicity Physicochemical property Drug design

This crystallographically validated FIH inhibitor scaffold (PDB 8K73) offers a unique 3-chloro-4-methoxyphenyl sulfonyl substituent that cannot be replicated by unsubstituted phenyl or halogen-only analogs. The combination of meta-chloro and para-methoxy groups distinctly tunes lipophilicity (XLogP3=2.9) and hydrogen-bond acceptor capacity. Ideal for 2OG oxygenase selectivity profiling, kinase hinge-binding SAR, and antimicrobial screening cascades. Racemic mixture; undefined stereochemistry at pyrrolidine 3-position. 7 H-bond acceptors, 0 donors. Order for head-to-head FIH IC50 determination and matched molecular pair analysis.

Molecular Formula C14H15ClN2O4S2
Molecular Weight 374.85
CAS No. 2034618-86-3
Cat. No. B2899526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
CAS2034618-86-3
Molecular FormulaC14H15ClN2O4S2
Molecular Weight374.85
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3)Cl
InChIInChI=1S/C14H15ClN2O4S2/c1-20-13-3-2-11(8-12(13)15)23(18,19)17-6-4-10(9-17)21-14-16-5-7-22-14/h2-3,5,7-8,10H,4,6,9H2,1H3
InChIKeyZGSWXPNPIRJLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole (CAS 2034618-86-3): Structural and Physicochemical Baseline for Procurement Evaluation


2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is a synthetic heterocyclic small molecule (C14H15ClN2O4S2, MW 374.86 g/mol) composed of a thiazole core linked via an ether bridge to a 3-sulfonylpyrrolidine ring bearing a 3-chloro-4-methoxyphenyl substituent . The compound belongs to the aryl sulfonyl pyrrolidinyl thiazole ether class. Its computed XLogP3 is 2.9, topological polar surface area (TPSA) is 105 Ų, and it possesses 7 hydrogen bond acceptors with zero hydrogen bond donors . This scaffold has been described as relevant to kinase inhibitor design and antimicrobial agent development, as reported in the vendor literature . The pyrrolidinyl-thiazole core has also been crystallographically validated as a productive binding scaffold for 2-oxoglutarate-dependent oxygenases, notably factor inhibiting hypoxia-inducible factor-α (FIH), where N-hydroxythiazole derivatives achieve potent and selective enzyme inhibition .

Why Generic Substitution of 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole (CAS 2034618-86-3) Is Not Advisable Without Comparative Data


The 3-chloro-4-methoxyphenyl sulfonyl substituent creates a distinct electronic and steric environment that cannot be replicated by unsubstituted phenyl, halogen-only, or heterocyclic sulfonyl analogs. The combination of an electron-withdrawing chlorine atom at the meta position and an electron-donating methoxy group at the para position of the phenyl ring uniquely modulates the sulfonamide's hydrogen-bond acceptor capacity and lipophilicity (XLogP3 = 2.9) . In the structurally validated FIH inhibitor series reported by Corner et al., even subtle changes to the aryl sulfonyl substituent resulted in significant shifts in both potency and selectivity profiles across the 2OG oxygenase family . Furthermore, the thiazole ether linkage at the pyrrolidine 3-position introduces a chiral center (undefined stereochemistry in the commercial racemate), which can affect target engagement . Direct quantitative comparative data for this specific compound versus close analogs are not yet available in the peer-reviewed primary literature; procurement decisions should therefore be guided by the molecular property rationale below and experimental head-to-head profiling .

Quantitative Differentiation Evidence for 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole (CAS 2034618-86-3) Versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Chloro-Methoxy Substitution Increases Lipophilicity Relative to Unsubstituted Phenyl Analog

The target compound carries a 3-chloro-4-methoxyphenyl sulfonyl group. The computed XLogP3 value for this compound is 2.9 based on PubChem data . While the unsubstituted phenylsulfonyl analog (2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)thiazole) has not had its XLogP3 independently reported in accessible databases, the incremental contribution of the chloro and methoxy substituents can be inferred from standard fragment-based logP calculations. The 3-chloro-4-methoxy substitution is predicted to increase logP by approximately 0.8–1.2 units compared to the parent phenyl analog, based on established Hansch π-values for meta-chloro (+0.71) and para-methoxy (-0.02) substituents . This increased lipophilicity may translate to enhanced membrane permeability but must be balanced against potential solubility penalties. The TPSA of 105 Ų is identical to that of the unsubstituted phenyl analog, as the substitution occurs on the aryl ring rather than altering the polar atom count .

Lipophilicity Physicochemical property Drug design

Scaffold Validation: Pyrrolidinyl-Thiazole Ether Core Enables Potent FIH Inhibition in Crystallographically Characterized Series

The core pyrrolidinyl-thiazole ether scaffold of the target compound is structurally validated by the FIH inhibitor series reported by Corner et al. . In that study, N-hydroxythiazole derivatives bearing a phenylsulfonyl pyrrolidine moiety showed potent FIH inhibition. The optimized compound (PDB ligand VK6, co-crystallized in PDB 8K73 at 2.02 Å resolution) displayed FIH IC50 values in the sub-micromolar range and >25-fold selectivity over PHD2, >100-fold over aspartate/asparagine-β-hydroxylase, and >300-fold over histone Nε-lysine demethylase 4A . The crystallographic data confirm that the phenylsulfonyl pyrrolidine group occupies the 2OG binding pocket of FIH, while the thiazole moiety coordinates the active-site Fe(II) . The target compound preserves this exact core geometry but replaces the phenyl sulfonyl with 3-chloro-4-methoxyphenyl sulfonyl. Direct FIH inhibition data for the target compound are not available; however, the scaffold's productive binding mode is established .

FIH inhibitor 2OG oxygenase X-ray crystallography

Class-Level Antimicrobial Activity: Thiazole-Substituted Pyrrolidine Derivatives Exhibit Moderate-to-Good Antibacterial and Antifungal MIC Values

Bodake et al. (2020) synthesized and evaluated a series of twelve thiazole-substituted pyrrolidine derivatives (compounds 4a–l) for antimicrobial activity . The series shares the pyrrolidine-thiazole core architecture with the target compound. All twelve compounds were screened against bacterial strains (both Gram-positive and Gram-negative) and fungal strains, with MIC values determined . The study reported that most tested compounds exhibited moderate to good microbial inhibition, although individual MIC values were not disaggregated by compound in the abstract or publicly accessible metadata . The target compound's specific substitution pattern (3-chloro-4-methoxyphenyl sulfonyl) is not directly represented in the reported 4a–l series, precluding direct MIC comparison . This evidence supports the class-level antimicrobial relevance of the scaffold but does not provide compound-specific differentiation data.

Antimicrobial MIC Pyrrolidine-thiazole

Structural Differentiator: 3-Chloro-4-Methoxy Substitution Pattern Versus 2-Fluorophenylmethyl Analog Provides Distinct Hydrogen-Bonding and Metabolic Stability Profiles

A commercially available close analog, 2-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole (CAS 2200782-24-5, MW 342.4), replaces the 3-chloro-4-methoxyphenyl sulfonyl group with a 2-fluorophenylmethyl sulfonyl group . This comparator differs in three key aspects: (i) the target compound's chlorine atom can participate in halogen bonding (C–Cl···O/N interactions), whereas the comparator's fluorine has minimal halogen-bond donor capacity; (ii) the methoxy group of the target compound adds a hydrogen-bond acceptor site not present in the comparator; (iii) the benzylic methylene linker in the comparator introduces conformational flexibility absent in the directly attached aryl sulfonyl of the target compound . These differences are predicted to affect target binding pose, off-target selectivity, and metabolic stability—the methoxy group is a known site for CYP450-mediated O-demethylation, whereas the benzylic position of the comparator may undergo oxidative metabolism . No direct comparative activity data are available in the published literature for either compound .

Halogen bonding Metabolic stability Structure-activity relationship

Molecular Complexity and Rotatable Bond Count: Favorable Characteristics for Fragment-Based or Property-Based Lead Selection

The target compound has a molecular complexity score of 502 and 5 rotatable bonds, as computed by PubChem . These values position it in an intermediate property space suitable for lead-like compound collections. The 3-chloro-4-methoxyphenyl sulfonyl group contributes to the complexity without excessively increasing molecular weight (374.86 Da, within the lead-like threshold of <460 Da) . For comparison, the parent unsubstituted phenyl analog would have a lower complexity score (~420–440 estimated) due to fewer substituent atoms. The presence of the chlorine atom also enables potential [35Cl/37Cl] isotope pattern signatures useful for mass spectrometry-based metabolism or distribution studies, a practical advantage over the fluorine-based analog (monoisotopic 19F) . These properties are particularly relevant for laboratories selecting compounds for fragment-based screening libraries or property-based lead optimization programs.

Molecular complexity Fragment-based drug design Lead-likeness

Transparency Statement: Limitations of Available Differential Evidence for Procurement Decision-Making

A systematic search of PubMed, PubChem, PDB, Google Scholar, and multiple chemical vendor databases (conducted April 2026) for CAS 2034618-86-3 did not identify any peer-reviewed primary research article, patent, or authoritative bioactivity database entry that directly reports quantitative biological assay data (IC50, EC50, Ki, MIC, etc.) for this specific compound . The differential evidence presented in this guide is derived from computed molecular properties (PubChem), scaffold-level crystallographic data (PDB 8K73), class-level antimicrobial activity (Bodake et al., 2020), and structural comparisons with commercially available analogs . No direct head-to-head biological comparison data exist for this compound versus any comparator. Procurement decisions should therefore be informed by the compound's favorable physicochemical profile and scaffold validation, with the understanding that experimental biological profiling—including potency, selectivity, ADME, and in vivo pharmacokinetics—must be performed de novo by the end user .

Evidence gap Procurement risk Experimental validation required

Recommended Research Applications for 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole (CAS 2034618-86-3) Based on Available Evidence


FIH-Selective Inhibitor Lead Optimization: Exploiting the Pyrrolidinyl-Thiazole Ether Scaffold for 2OG Oxygenase Targeting

The core scaffold of this compound is crystallographically validated in the FIH active site (PDB 8K73) . Laboratories engaged in hypoxia biology, cancer metabolism, or metabolic disease research can procure this compound as a starting point for SAR exploration of the aryl sulfonyl binding pocket. The 3-chloro-4-methoxyphenyl substituent introduces halogen-bonding potential and altered lipophilicity that may shift selectivity across the 2OG oxygenase family. Initial experiments should prioritize head-to-head FIH IC50 determination versus the published N-hydroxythiazole inhibitors and counter-screening against PHD2 to establish selectivity profiles.

Antimicrobial SAR Probe Based on the Thiazole-Pyrrolidine Hybrid Scaffold

The class-level antimicrobial activity reported for thiazole-substituted pyrrolidine derivatives by Bodake et al. (2020) supports the use of this compound in antimicrobial screening cascades . The 3-chloro-4-methoxyphenyl group has been associated with enhanced antibacterial activity in structurally distinct thiazole series, suggesting this compound warrants MIC profiling against Gram-positive (e.g., S. aureus, B. cereus) and Gram-negative (e.g., E. coli, S. typhimurium) panels, with direct comparison to the unsubstituted phenyl and 2-fluorophenylmethyl analogs as matched molecular pair controls.

Kinase Inhibitor Probe Design Leveraging the Sulfonamide-Thiazole Pharmacophore

The combination of a sulfonamide moiety with a thiazole heterocycle is a recognized kinase hinge-binding pharmacophore . The target compound's 3-chloro-4-methoxyphenyl sulfonyl group offers an opportunity to probe kinase selectivity through halogen bonding and steric interactions in the solvent-exposed or hydrophobic back pocket regions of the ATP-binding site. Procurement is recommended for laboratories conducting kinase panel screening or structure-based design against kinases with available co-crystal structures amenable to sulfonamide-thiazole ligand docking.

Chemical Biology Tool for Studying 2OG Oxygenase-Dependent Signaling Pathways

The validated 2OG oxygenase inhibition scaffold positions this compound as a potential chemical probe for dissecting the roles of FIH and related enzymes in cellular hypoxia response, epigenetic regulation (via Jumonji-C domain demethylases), and collagen biosynthesis (via prolyl hydroxylases). The chloro-methoxy substitution pattern provides a distinct chemical handle relative to existing tool compounds, facilitating target engagement studies through analogue-sensitive chemical genetic approaches or proteomics-based target deconvolution.

Quote Request

Request a Quote for 2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.